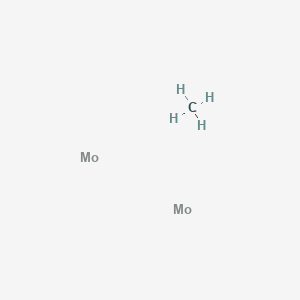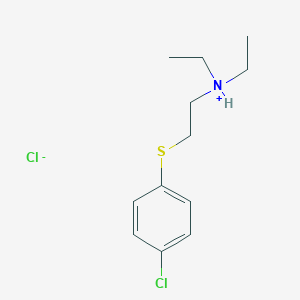
2-(4-Chlorophenylthio)triethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS. It is known for its role as a carotenoid cyclase inhibitor, which affects the biosynthesis of carotenoids in plants. This compound has been studied for its ability to alter the metabolic balance of pigments in fruits and vegetables, leading to significant changes in carotenoid accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride typically involves the reaction of 4-chlorothiophenol with triethylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenylthio)triethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthio derivatives
Aplicaciones Científicas De Investigación
2-(4-Chlorophenylthio)triethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving carotenoid biosynthesis and its regulation in plants.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate metabolic pathways.
Industry: Utilized in the production of carotenoid-rich food products and supplements .
Mecanismo De Acción
The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride involves the inhibition of carotenoid cyclase enzymes. By blocking the cyclization of carotenoids, the compound leads to the accumulation of linear carotenoids such as lycopene. This inhibition affects the overall carotenoid biosynthetic pathway, resulting in altered pigment composition in treated organisms .
Comparación Con Compuestos Similares
Similar Compounds
Norflurazon: Another carotenoid biosynthesis inhibitor that affects phytoene desaturase.
Clomazone: Inhibits the biosynthesis of carotenoids by targeting different enzymes in the pathway
Uniqueness
2-(4-Chlorophenylthio)triethylamine hydrochloride is unique in its specific inhibition of lycopene cyclase, leading to the selective accumulation of lycopene and other linear carotenoids. This specificity makes it a valuable tool for studying carotenoid biosynthesis and its regulation .
Propiedades
Número CAS |
13663-07-5 |
|---|---|
Fórmula molecular |
C12H19Cl2NS |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
Clave InChI |
RPNMGUBLKCLAEK-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-] |
SMILES canónico |
CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl |
Números CAS relacionados |
14214-33-6 (Parent) |
Sinónimos |
2-(4-chlorophenylthio)triethylamine 2-(4-chlorophenylthio)triethylamine hydrochloride CPTA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


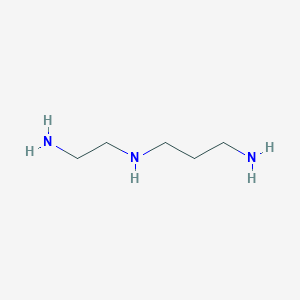
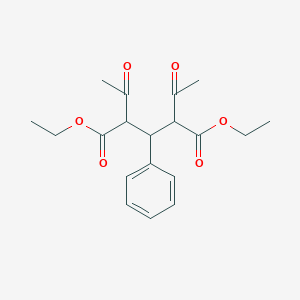

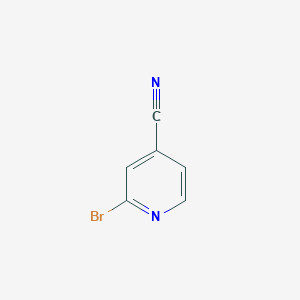
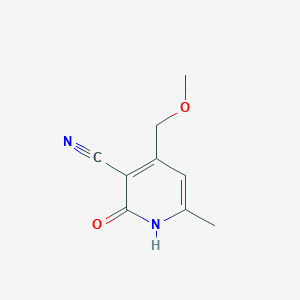
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)

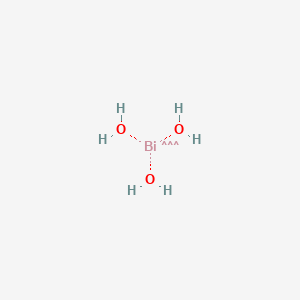


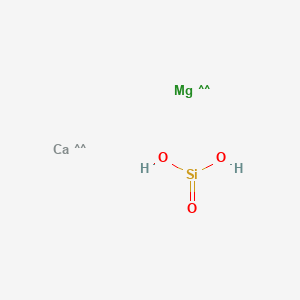
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
